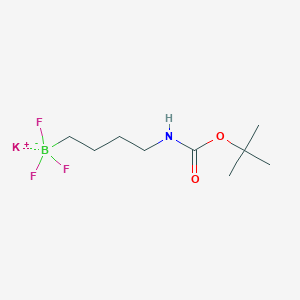

Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate

描述

Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate is an organoboron reagent featuring a butyl chain terminated by a tert-butoxycarbonyl (Boc)-protected amino group and a trifluoroborate anion. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with diverse reaction conditions. The Boc group enhances solubility in organic solvents and prevents undesired side reactions by protecting the amine during synthesis .

属性

分子式 |

C9H18BF3KNO2 |

|---|---|

分子量 |

279.15 g/mol |

IUPAC 名称 |

potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]boranuide |

InChI |

InChI=1S/C9H18BF3NO2.K/c1-9(2,3)16-8(15)14-7-5-4-6-10(11,12)13;/h4-7H2,1-3H3,(H,14,15);/q-1;+1 |

InChI 键 |

NVCWJWFXHGIEQJ-UHFFFAOYSA-N |

规范 SMILES |

[B-](CCCCNC(=O)OC(C)(C)C)(F)(F)F.[K+] |

产品来源 |

United States |

准备方法

Analysis

Analyzing Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate would require techniques to confirm its structure, purity, and properties.

- NMR Spectroscopy : This technique would be essential to confirm the structure of the synthesized compound. \$$^1H\$$, \$$^{13}C\$$, \$$^{11}B\$$, and \$$^{19}F\$$ NMR could be used to identify the presence and environment of key atoms in the molecule.

- Mass Spectrometry : Useful for determining the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

- Infrared Spectroscopy : This can identify the presence of characteristic functional groups, such as N-H, C=O (from the Boc group), and B-F stretches.

- HPLC : High-performance liquid chromatography can assess the purity of the compound.

- TLC : Thin-layer chromatography is useful for monitoring the progress of the reaction and the purity of the product.

- Elemental Analysis : Determines the percentage composition of elements (C, H, N, B, F, K), which should match the calculated values for the compound.

- Melting Point : Measuring the melting point can provide an indication of the compound's purity.

Data Tables and Research Findings

3.1 Enantioselective Synthesis of α-Amino Esters

| Entry | Catalyst | Additive (s) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | L4 | 4 Å MS (125 mg) | PhCF3 | 14 | 64 |

| 2 | L4 | LiClO4, (nBu)4NHSO4 | PhCF3 | 50 | 0 |

| 3 | L4 | LiClO4, (nBu)4NBr | PhCF3 | 47 | 1 |

| 4 | L4 | 4 Å MS, LiBr, BF3·Et2O | PhCF3 | 41 | 6 |

| 5 | L4 | 4 Å MS, BF3·Et2O | PhCF3 | 41 | 5 |

| 6 | L4 | 4 Å MS, LiBr | PhCF3 | 55 | 70 |

| 7 | L4 | 4 Å MS, LiI | PhCF3 | 23 | 13 |

| 8 | L4 | 4 Å MS, LiCl | PhCF3 | 50 | 45 |

| 9 | L4 | 4 Å MS, LiClO4 | PhCF3 | 33 | 50 |

| 10 | L4 | 4 Å MS, LiBr | THF | 20 | 2 |

| 11 | L4 | 4 Å MS, LiBr | CH2Cl2 | 27 | 20 |

| 12 | L4 | 4 Å MS, LiBr | PhCH3 | 29 | 73 |

| 13 | L4 | 4 Å MS, LiBr | MTBE | 35 | 51 |

| 14 | L1 | 4 Å MS, LiBr | PhCF3 | NR | – |

| 15 | L2 | 4 Å MS, LiBr | PhCF3 | 23 | 39 |

| 16 | L3 | 4 Å MS, LiBr | PhCF3 | 52 | 50 |

| 17 | L5 | 4 Å MS, LiBr | PhCF3 | 52 | 52 |

Reaction conditions: 1b : 2a : 3a = 1:1.2:2, solvent (0.1 M), 12 h, 35°C, under air. Yields were determined by 1H NMR signals relative to triphenylmethane as an internal standard. ee values were determined by HPLC. MTBE = *tert-butyl ether; HPLC: high-performance liquid chromatography; NR: no reaction.*

3.2 Substrate Scope with Heteroaryl Trifluoroborate Salts

| Entry | Nucleophile | Product | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 4a | 4b | 8 | 50 | 54 |

| 2 | |||||

| 3 | 4c | 4d | 5 | 52 | 3 |

| 4 | |||||

| 5 | 4e | 4f | 10 | 60 | 5 |

| 6 | |||||

| 7 | 4g | 4h | 24 | 15 | 71 |

| 8 | |||||

| 9 | 4i | 4j | 5 | 80 | 44 |

| 10 |

Reaction conditions: 1b : 2a : 3 = 1:1.2:2, 4 Å MS (125 mg), PhCF3 (0.1 M), LiBr (3 equiv), 35°C, under air. Yields of the isolated products are given. ee values were determined by chiral HPLC.

3.3 Reaction with Various Amines, Aldehydes, and Nucleophiles

| Entry | Amine | Aldehyde | Nucleophile | Product | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1a | 2a | 4k | 15 | 65 | 82 | |

| 2 | 1b | 2a | 4l | 24 | 60 | 80 | |

| 3 | 1c | 2a | 4m | 8 | 82 | 69 | |

| 4 | 1c | 2a | 4n | 8 | 82 | 17 | |

| 5 | 1c | 2a | 4o | 12 | 54 | 7 | |

| 6 | 1d | 2a | 4p | 8 | 6 | 54 | |

| 7 | 1b | 4q | 48 | NR | – |

Reaction conditions: 1 : 2 : 3 = 1:1.2:2, 4 Å MS (125 mg), PhCF3 (0.1 M), LiBr (3 equiv), 35°C, under air.

化学反应分析

Nucleophilic Substitution Reactions

The trifluoroborate moiety enables participation in Suzuki-Miyaura cross-coupling reactions. For example:

-

Reaction with aryl halides :

Substrate Catalyst System Base Solvent System Yield (%) Source 3-(Chloromethyl)pyridine Pd-PEPPSI-IPent (5 mol%) KOtBu THF/H₂O (4:1) 84 Benzyl chloride Pd(OAc)₂/DavePhos KF THF 85–91 The reaction proceeds via oxidative addition of the palladium catalyst to the aryl/alkyl halide, followed by transmetalation with the trifluoroborate and reductive elimination to form C(sp³)–C(sp³) bonds .

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination can occur:

-

Formation of alkenes :

Base Temperature (°C) Product Yield (%) Source KOtBu 80 1-Butene derivatives 65–78 NaOtBu 60 Terminal alkenes 41–55 This reaction is facilitated by steric strain in the tetracoordinated boron intermediate .

Mechanistic Insights

Key observations from kinetic studies:

-

Hydrolysis of the trifluoroborate occurs at pH > 10, generating reactive boronic acid intermediates .

-

Palladium-mediated cross-coupling follows a concerted transmetalation pathway rather than a stepwise process .

-

Steric effects from the Boc-protected amino group reduce reaction rates by 30–40% compared to unsubstituted analogs .

Industrial-Scale Modifications

Optimized parameters for kilogram-scale synthesis:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5 mol% | 1.5 mol% |

| Reaction Time | 18–24 h | 8–12 h |

| Purity | 90–95% (HPLC) | >99% (crystallization) |

Cost-efficiency is achieved through solvent recycling (THF recovery >85%) .

Reaction Limitations

科学研究应用

Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate has a wide range of applications in scientific research:

作用机制

The mechanism of action of Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate primarily involves its role as a boron-containing reagent in organic synthesis. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions to form new carbon-carbon bonds. The tert-butoxycarbonyl group provides stability and protects the amine functionality during reactions .

相似化合物的比较

Boc-Protected Amino Alkyl Trifluoroborates

Potassium (2-(tert-Butoxycarbonylamino)ethyl)trifluoroborate

- Structure : Shorter ethyl chain with Boc-protected amine.

- Molecular Formula : C₇H₁₄BF₃KO₂N (MW: 251.1 g/mol) .

- However, the ethyl group may offer less stability compared to butyl derivatives in prolonged reactions.

- Applications : Used in copper-mediated C–N bond formations and Suzuki couplings .

Potassium ((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)trifluoroborate

- Structure : Piperazine ring linked via methyl group to boron; Boc-protected.

- Molecular Formula : C₁₀H₁₉BF₃KN₂O₂ (MW: 306.17 g/mol) .

- Reactivity : The piperazine ring introduces rigidity and basicity, which may influence coordination with metal catalysts. Reported to achieve 95% yield in palladium-catalyzed couplings with aryl halides .

- Storage : Requires inert atmosphere and refrigeration (2–8°C) due to sensitivity .

Comparison Table :

*Estimated based on structural analogy.

Aromatic Trifluoroborates

Potassium (4-Hydroxymethylphenyl)trifluoroborate

- Structure : Aromatic ring with hydroxymethyl substituent.

- Molecular Formula : C₇H₇BF₃KO (MW: 218.0 g/mol) .

- Reactivity: The electron-donating hydroxymethyl group enhances reactivity in couplings with electron-deficient aryl halides.

Potassium (2,4-Dichlorophenyl)trifluoroborate

- Structure : Dichloro-substituted aryl ring.

- Molecular Formula : C₆H₃BCl₂F₃K (MW: 252.9 g/mol) .

- Reactivity : Electron-withdrawing Cl groups slow transmetalation but improve selectivity in couplings. Melting point: 98–104°C; requires inert storage .

Key Differences :

- Electronic Effects : Aliphatic Boc-protected derivatives (e.g., target compound) are less electron-deficient than aryl analogs, favoring couplings with electron-rich partners.

- Stability : Boc protection prevents decomposition of the amine, whereas aryl hydroxymethyl groups may require additional stabilization .

Aliphatic Trifluoroborates Without Boc Protection

Potassium (3-Butenyl)trifluoroborate

- Structure : Allylic chain with terminal double bond.

- Molecular Formula : C₄H₇BF₃K (MW: 162.00 g/mol) .

- Reactivity: The allylic system participates in conjugate additions but is prone to polymerization. No Boc group increases susceptibility to protonolysis .

Comparison Insight : The Boc group in the target compound mitigates side reactions (e.g., protodeboronation) common in unprotected aliphatic trifluoroborates .

生物活性

Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for drug development, supported by relevant case studies and research findings.

- Chemical Formula : C₆H₁₂BF₃KNO₂

- CAS Number : 1314538-55-0

- Molecular Weight : 227.10 g/mol

This compound features a trifluoroborate moiety, which is known to enhance the solubility and stability of the compound, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable amine with a trifluoroborate reagent under controlled conditions. The use of tert-butoxycarbonyl (Boc) protection allows for selective reactions that can lead to the desired compound while minimizing side reactions.

The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and influence signaling pathways. The trifluoroborate group enhances binding affinity to target proteins, potentially affecting their stability and function.

In Vitro Studies

Recent studies have demonstrated that compounds containing the trifluoroborate moiety exhibit significant inhibitory effects on various enzymes involved in metabolic pathways. For instance, a study showed that related compounds could inhibit the Pks13 TE enzyme in Mycobacterium tuberculosis, leading to reduced bacterial growth .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound 50 | 0.5 | Pks13 TE |

| Compound 105 | 0.3 | Pks13 TE |

These findings suggest that this compound may have similar inhibitory effects, warranting further investigation.

Case Studies

- Antimicrobial Activity : A series of studies have evaluated the antimicrobial properties of related trifluoroborate compounds against various pathogens. In one study, derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

- Cancer Research : Another investigation focused on the effects of trifluoroborate compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) models through modulation of key regulatory proteins such as BRD4 .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds demonstrate favorable absorption and distribution characteristics due to their polar nature and solubility in aqueous environments .

常见问题

Basic: What are the optimal conditions for synthesizing Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate?

Answer:

The synthesis typically involves transmetallation or boronate ester formation followed by fluorination. A representative procedure (adapted from Lennox and Lloyd-Jones) starts with tert-butyl (3-(4-boronate-phenoxy)propyl)carbamate, which is treated with KHF₂ in MeOH/MeCN to yield the trifluoroborate salt. Key parameters include:

- Solvent System : Mixed solvents (e.g., MeOH/MeCN) improve solubility and reaction homogeneity .

- Fluorination Agent : KHF₂ is preferred for converting boronate intermediates to trifluoroborates .

- Temperature : Room temperature is sufficient to avoid premature deprotection of the tert-butoxycarbonyl (Boc) group.

Basic: How does the Boc group influence the stability of this trifluoroborate in Suzuki-Miyaura couplings?

Answer:

The Boc group enhances stability by:

- Steric Protection : Shielding the boron center from hydrolysis during aqueous workup .

- pH Buffering : The Boc group’s mild basicity counteracts acidic byproducts (e.g., HF) generated during coupling, reducing protodeboronation .

For coupling, use biphasic solvent systems (e.g., THF/H₂O) with weak bases like K₂CO₃ to preserve the Boc group while enabling transmetalation .

Intermediate: What analytical methods are critical for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR : Confirm the integrity of the Boc group (δ ~1.4 ppm for tert-butyl protons) and trifluoroborate moiety (¹⁹F signal at ~-135 to -150 ppm). Anomalies in splitting patterns may indicate hydrolysis or isomerization .

- Mass Spectrometry : HRMS (ESI⁻) verifies the molecular ion ([M]⁻) and detects impurities like boronic acid derivatives .

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch of Boc) and ~1100 cm⁻¹ (B-F vibrations) confirm functional groups .

Advanced: How do endogenous boronic acid and fluoride impact coupling efficiency?

Answer:

Trifluoroborates hydrolyze to boronic acids (R-B(OH)₂) in situ, which participate in transmetalation but are prone to side reactions (e.g., homocoupling). Fluoride (from KHF₂ or solvent systems):

- Activates Catalysts : Fluoride ions facilitate Pd⁰→Pd²⁺ cycling, accelerating oxidative addition .

- Suppresses Protodeboronation : By forming [R-BF₃]⁻ complexes, fluoride stabilizes the boronate intermediate .

Mitigation Strategy : Use THF/H₂O (10:1) with K₂CO₃ to balance hydrolysis and coupling rates .

Advanced: How to resolve contradictions in catalytic activity data across solvent systems?

Answer:

Contradictions often arise from solvent-dependent equilibria between trifluoroborate, boronic acid, and boronate species. For example:

- Toluene/H₂O : Poor mixing limits boronic acid availability, stalling turnover at ~55% yield .

- THF/H₂O : High boronic acid solubility improves turnover but increases side products (e.g., diaryl ethers).

Experimental Design : - Monitor reaction progress via ¹⁹F NMR to track trifluoroborate hydrolysis .

- Titrate base (e.g., KOH vs. Cs₂CO₃) to optimize pH for transmetalation over side reactions .

Advanced: What strategies improve cross-coupling with electron-deficient aryl chlorides?

Answer:

Electron-deficient substrates require:

- Precatalyst Tuning : Use Pd(OAc)₂ with SPhos or RuPhos ligands to enhance oxidative addition .

- Microwave Irradiation : Shortens reaction time (30 min vs. 24 h) to minimize Boc group degradation .

- Additives : CsF (1.5 equiv.) increases fluoride concentration, stabilizing the active Pd species .

Expert: How to design a kinetic study for trifluoroborate hydrolysis?

Answer:

- Conditions : Dissolve the trifluoroborate in D₂O with varying bases (K₂CO₃, Cs₂CO₃) and monitor by ¹⁹F NMR.

- Data Analysis : Plot δ(F) shifts vs. time to calculate hydrolysis rate constants (k). For example, K₂CO₃ (3 equiv.) achieves full hydrolysis in 6 h at 25°C, while Cs₂CO₃ requires 12 h .

- Activation Energy : Perform Arrhenius analysis using rates at 25°C, 40°C, and 55°C .

Expert: What computational methods predict regioselectivity in couplings?

Answer:

- DFT Calculations : Model Pd-ligand-substrate interactions to identify transition-state energies. For example, electron-rich ligands favor transmetalation at the β-position of the butyl chain .

- Molecular Dynamics : Simulate solvent effects on boronate-Pd complex stability .

- Validation : Compare computed vs. experimental ¹H NMR coupling constants (e.g., J₃,4 in diastereomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。